molecular formula C15H23N3O2 B2555419 N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide CAS No. 477768-35-7

N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide

Cat. No.: B2555419
CAS No.: 477768-35-7
M. Wt: 277.368
InChI Key: MNLYAMZQGKMQIP-UHFFFAOYSA-N
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Description

N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique chemical structure, which contributes to its various properties and uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide typically involves the reaction of 4-toluidine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-toluidine+3,3-dimethylbutanoyl chlorideThis compound\text{4-toluidine} + \text{3,3-dimethylbutanoyl chloride} \rightarrow \text{this compound} 4-toluidine+3,3-dimethylbutanoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N,N,3-trimethyl-2-butanamine
  • N,N,3-trimethyl-2-butanamide
  • N,N,3-trimethyl-2-butanoic acid

Uniqueness

N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide stands out due to its unique chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its potential biological activity and diverse applications make it a valuable compound in various fields of research.

Properties

IUPAC Name

N,3,3-trimethyl-2-[(4-methylphenyl)carbamoylamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-10-6-8-11(9-7-10)17-14(20)18-12(13(19)16-5)15(2,3)4/h6-9,12H,1-5H3,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLYAMZQGKMQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(C(=O)NC)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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